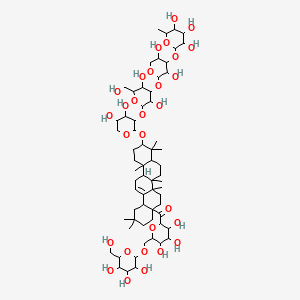

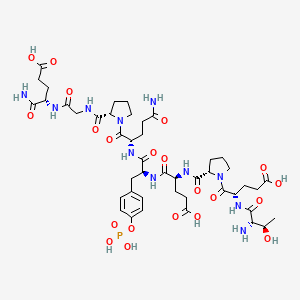

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2, also known as TAT peptide, is a short peptide consisting of 11 amino acids. It is widely used in scientific research due to its ability to penetrate cell membranes and deliver cargo molecules into cells.

Mechanism of Action

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide is able to penetrate cell membranes due to its high positive charge and amphipathic nature, which allows it to interact with negatively charged phospholipids in the cell membrane. Once inside the cell, H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide can interact with various intracellular components, including proteins and nucleic acids, and deliver cargo molecules to their intended targets.

Biochemical and Physiological Effects:

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. It has also been shown to have minimal effects on cell viability and proliferation. However, H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide can induce an immune response in some individuals, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide has several advantages for lab experiments, including its ability to efficiently deliver cargo molecules into cells and its low toxicity and immunogenicity. However, H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide can be expensive to synthesize and may require chemical modifications to enhance its delivery efficiency. Additionally, the use of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide in animal studies may be limited by its potential immunogenicity.

Future Directions

There are several future directions for the use of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide in scientific research. One potential application is the delivery of gene-editing tools, such as CRISPR-Cas9, into cells for the treatment of genetic disorders. H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide may also be used to deliver therapeutic molecules for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide analogs with enhanced delivery efficiency and reduced immunogenicity may further expand its therapeutic potential.

In conclusion, H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide is a versatile tool for the delivery of cargo molecules into cells and has numerous applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. However, further research is needed to fully understand its therapeutic potential and develop novel analogs with improved properties.

Synthesis Methods

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide can also be chemically modified to enhance its delivery efficiency.

Scientific Research Applications

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide has been widely used in scientific research as a delivery vehicle for various molecules, including proteins, nucleic acids, and drugs. It has been shown to efficiently deliver cargo molecules into a variety of cell types, including cancer cells, neurons, and immune cells. H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 peptide has also been used in animal studies to deliver therapeutic molecules for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name |

(4S)-5-amino-4-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N11O21P/c1-22(57)37(47)43(71)53-28(13-17-36(64)65)45(73)56-19-3-5-31(56)42(70)51-26(12-16-35(62)63)39(67)54-29(20-23-6-8-24(9-7-23)77-78(74,75)76)40(68)52-27(10-14-32(46)58)44(72)55-18-2-4-30(55)41(69)49-21-33(59)50-25(38(48)66)11-15-34(60)61/h6-9,22,25-31,37,57H,2-5,10-21,47H2,1H3,(H2,46,58)(H2,48,66)(H,49,69)(H,50,59)(H,51,70)(H,52,68)(H,53,71)(H,54,67)(H,60,61)(H,62,63)(H,64,65)(H2,74,75,76)/t22-,25+,26+,27+,28+,29+,30+,31+,37+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZJMEIPRBWBDI-AEJKTUEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N11O21P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B583006.png)

![1H-Naphtho[2,3-D]imidazole-2-carbonitrile](/img/structure/B583013.png)